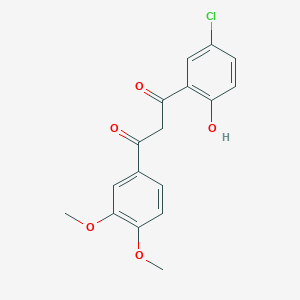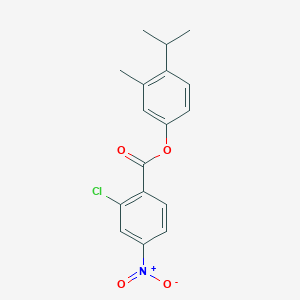![molecular formula C20H19N3O3 B5674107 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone](/img/structure/B5674107.png)
2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives, including compounds like 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone, often involves multi-step chemical reactions. These compounds are synthesized through various methods, including copper(II)-catalyzed three-component reactions involving acyl bromide, naphthoquinone, and nitrogen-containing heterocycles such as pyridine or isoquinoline. This process includes sp(2)-C-H difunctionalization followed by intramolecular cyclization and oxidative aromatization to achieve the desired pyridazinone framework (Liu & Sun, 2012).
Molecular Structure Analysis
The molecular structure of 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone is characterized by detailed spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. DFT/HSEH1PBE method with 6-311++G(d,p) basis set is often used for the optimized molecular structure and conformational analysis. These studies provide insights into the vibrational frequencies, chemical shift values, and electronic properties, including HOMO–LUMO, MEP, and NBO analyses (Dede, Avcı, & Bahçelī, 2018).
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, including nucleophilic aromatic substitution processes, which can lead to a variety of polyfunctional systems. The nature of the nucleophile and the substituents attached to the pyridazinone ring significantly affect the regioselectivity of these substitution reactions. This versatility allows for the synthesis of diverse polysubstituted pyridazinone systems, which could be tailored for specific applications (Pattison et al., 2009).
Physical Properties Analysis
The physical properties of 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone and similar compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in various environments. These properties are often determined through experimental studies, including crystallography, to elucidate the compound's solid-state structure and intermolecular interactions, which influence its stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, define the potential applications and handling of 2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone. Studies on its metabolism and pharmacological activities, though not the focus here, contribute to understanding its chemical behavior and transformation in biological systems, indicating a complex interplay of various chemical reactions and pathways (Hayashi et al., 1978).
Propiedades
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-6-naphthalen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19-8-7-18(17-6-5-15-3-1-2-4-16(15)13-17)21-23(19)14-20(25)22-9-11-26-12-10-22/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTOWFVXXSYELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-fluorophenyl)ethyl]-4-(1-methyl-1H-imidazol-2-yl)-1-piperidinecarboxamide](/img/structure/B5674024.png)

![ethyl 4-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5674037.png)
![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-oxaspiro[4.4]nonan-2-one](/img/structure/B5674039.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5674046.png)
![(6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)methanol](/img/structure/B5674060.png)

![(1S*,5R*)-6-[(5-methyl-2-pyrazinyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674074.png)
![3-{[(2-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5674081.png)

![5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)
![6-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-benzimidazole-2-carboxamide](/img/structure/B5674106.png)

